5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
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Description
5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C20H18ClFN4O2S and its molecular weight is 432.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis and characterization of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, demonstrating high affinity for the benzodiazepine receptor, which suggests potential applications in designing ligands for neurological targets. Novel synthetic routes, including a two-step synthesis involving anthranilonitrile and a hydrazide, have been developed to prepare these compounds, highlighting the chemical versatility and potential pharmacological relevance of this scaffold (Francis et al., 1991).
Biological Activities
Antimicrobial Activity : Synthesized derivatives of the triazoloquinazoline class have been evaluated for their antimicrobial properties, showcasing the potential of these compounds as bases for developing new antimicrobial agents. Such research suggests the role of these compounds in addressing antibiotic resistance and the need for new therapeutic agents (El‐Kazak & Ibrahim, 2013).
Anticancer Activity : The synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives has been guided by structural requirements for anticancer activity, with some derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research underscores the compound's potential in cancer therapy, providing a foundation for further investigation into their mechanism of action and therapeutic efficacy (Reddy et al., 2015).
Chemical Reactivity and Modification
- Studies on the reactivity of triazolo[1,5-a]quinazolines have contributed to the understanding of their chemical behavior, facilitating the synthesis of a wide range of derivatives. This research not only expands the chemical space of this compound class but also opens up new avenues for the development of molecules with tailored properties for specific scientific and therapeutic applications (Al-Salahi & Geffken, 2010).
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2S/c1-4-18-24-19-11-8-16(27-2)17(28-3)9-15(11)23-20(26(19)25-18)29-10-12-13(21)6-5-7-14(12)22/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFMUCAIKZHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=CC=C4Cl)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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